molecular formula C11H10BrNO2 B1467854 Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate CAS No. 1090903-89-1

Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate

Cat. No. B1467854
CAS RN: 1090903-89-1
M. Wt: 268.11 g/mol
InChI Key: XKKFXYZBTHKXGB-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the empirical formula C11H10BrNO2 . Its molecular weight is 268.11 . The compound is solid in form .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate” is 1S/C11H10BrNO2/c1-13-4-3-8-9 (11 (14)15-2)5-7 (12)6-10 (8)13/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate” is a solid compound . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . A series of novel indazole derivatives, which are closely related to indole derivatives, has been synthesized and evaluated for anticancer activities .

Antioxidant Activity

Indole derivatives also exhibit antioxidant activities . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are often implicated in chronic diseases and aging .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Antiangiogenic Activity

Indole derivatives have been evaluated for their antiangiogenic activities . Antiangiogenic agents can inhibit the growth of new blood vessels, which is a strategy used in cancer treatment .

These are just a few of the many potential applications of indole derivatives like “Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate”. It’s clear that this class of compounds has a wide range of biological activities and therapeutic possibilities .

Safety and Hazards

“Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate” is considered hazardous. It has been classified as Acute Tox. 3 Oral according to the GHS06 Signal Word Danger . The compound’s hazard statements include H301, and its precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

methyl 6-bromo-1-methylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(11(14)15-2)5-7(12)6-10(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKFXYZBTHKXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=C(C=C21)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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